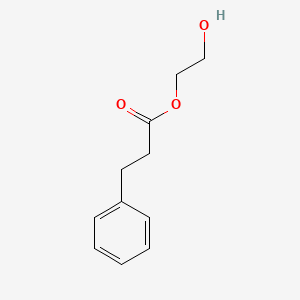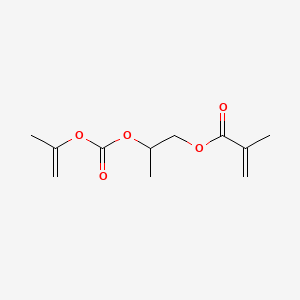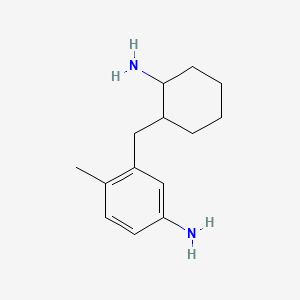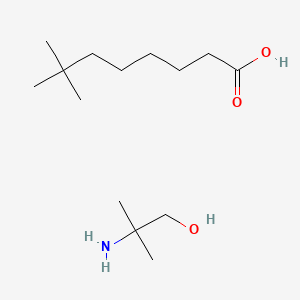
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid is an organic compound with the molecular formula C14H31NO3. This compound is known for its unique structure, which combines an amino alcohol and a carboxylic acid. It has various applications in different fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropan-1-ol with 7,7-dimethyloctanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.
科学的研究の応用
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism by which 2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid exerts its effects involves interactions with specific molecular targets. The amino alcohol group can form hydrogen bonds with various biomolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-Amino-2-methylpropan-1-ol: This compound shares the amino alcohol group but lacks the carboxylic acid group.
7,7-Dimethyloctanoic acid: This compound contains the carboxylic acid group but lacks the amino alcohol group.
Uniqueness
2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid is unique due to its combination of both an amino alcohol and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
特性
CAS番号 |
125357-17-7 |
|---|---|
分子式 |
C14H31NO3 |
分子量 |
261.40 g/mol |
IUPAC名 |
2-amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid |
InChI |
InChI=1S/C10H20O2.C4H11NO/c1-10(2,3)8-6-4-5-7-9(11)12;1-4(2,5)3-6/h4-8H2,1-3H3,(H,11,12);6H,3,5H2,1-2H3 |
InChIキー |
ULPDSQRXNGHTHA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCCCCC(=O)O.CC(C)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


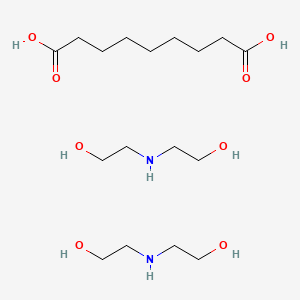
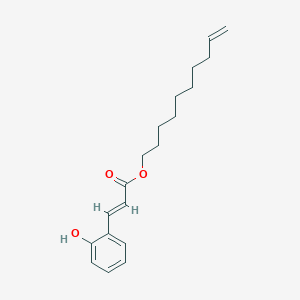
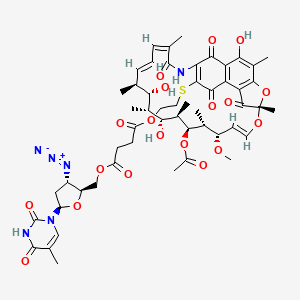
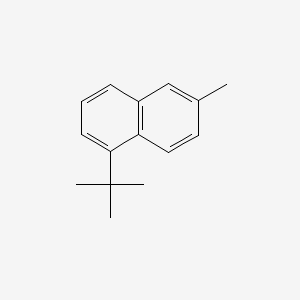

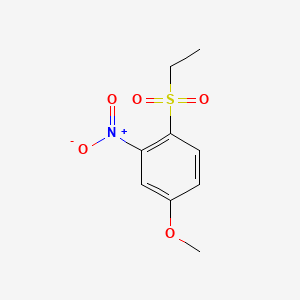
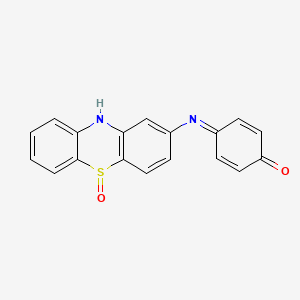
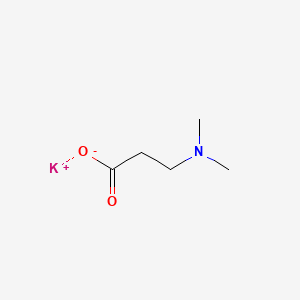
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
